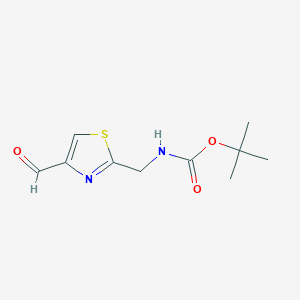
Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C10H14N2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate as a starting material. The reaction is carried out under inert atmosphere conditions, often at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the formyl group to an alcohol or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate: Similar in structure but contains a bromine atom instead of a formyl group.
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a methyl group and a bromine atom, differing in the position of substitution.
Uniqueness
Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14) |
InChI Key |
SGTJWNJGMQUQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11785635.png)
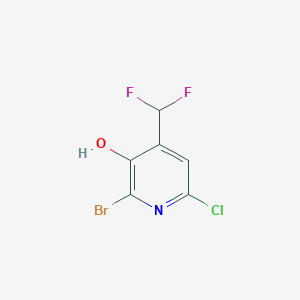
![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)
![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)
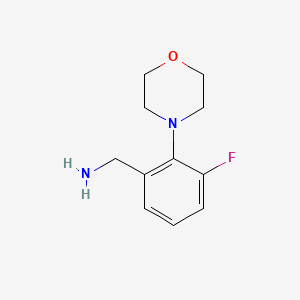



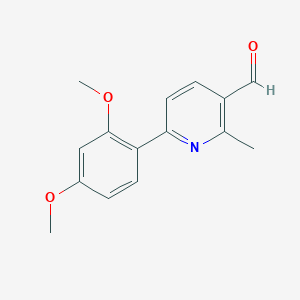
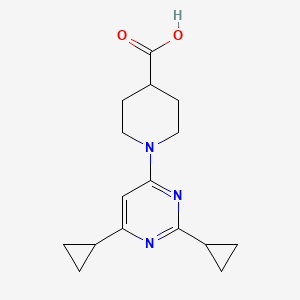

![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
